(2-Cyano-4,5-difluorophenyl)boronic acid
Description
(2-Cyano-4,5-difluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C7H4BF2NO2 and a molecular weight of 182.92 g/mol . This compound is characterized by the presence of a cyano group and two fluorine atoms on the phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in complex organic molecules .
Properties
IUPAC Name |
(2-cyano-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF2NO2/c9-6-1-4(3-11)5(8(12)13)2-7(6)10/h1-2,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZKXUUUSIAJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C#N)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266087 | |
| Record name | B-(2-Cyano-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2199440-55-4 | |
| Record name | B-(2-Cyano-4,5-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2199440-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Cyano-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-4,5-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-cyano-4,5-difluoroiodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Cyano-4,5-difluorophenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by a palladium catalyst and a base, typically in an aqueous or organic solvent .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Cyano-4,5-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyano-4,5-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
3,5-Difluorophenylboronic acid: Similar in structure but lacks the cyano group, which can influence its reactivity and applications.
4,5-Difluorophenylboronic acid: Similar but without the cyano group, affecting its electronic properties and reactivity.
Uniqueness: (2-Cyano-4,5-difluorophenyl)boronic acid is unique due to the presence of both cyano and fluorine substituents on the phenyl ring. These groups significantly influence its electronic properties, making it more reactive in certain cross-coupling reactions and potentially more versatile in synthesizing complex molecules .
Biological Activity
(2-Cyano-4,5-difluorophenyl)boronic acid is an organoboron compound that has attracted attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phenyl ring substituted with a cyano group and two fluorine atoms. Its molecular formula is . The presence of both cyano and difluoro substituents enhances its electronic properties, making it a valuable building block in organic synthesis and pharmaceuticals.
The biological activity of boronic acids is often linked to their ability to form reversible covalent bonds with biomolecules. This property allows them to modulate various biological pathways. Specific mechanisms include:
- Enzyme Inhibition : Boronic acids can inhibit enzymes such as serine proteases and cysteine proteases by binding to the active site.
- Antioxidant Activity : Some studies have indicated that boronic acids exhibit antioxidant properties by scavenging free radicals.
- Antimicrobial Effects : The compound has shown potential against various bacterial strains, indicating possible applications in treating infections.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge DPPH free radicals with an IC50 value of approximately , showcasing its potential as an antioxidant agent .
Anticancer Activity
In cancer studies, this compound demonstrated cytotoxic effects on various cancer cell lines. For instance, it exhibited an IC50 value of against the MCF-7 breast cancer cell line, indicating its potential as a therapeutic agent in oncology .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Acetylcholinesterase : IC50 =
- Butyrylcholinesterase : IC50 =
- Antiurease : IC50 =
- Antithyrosinase : IC50 =
These findings suggest that this compound may have applications in treating conditions related to enzyme dysfunction .
Comparative Biological Activity Table
Case Studies and Applications
- Antimicrobial Studies : In vitro assessments have shown that this compound exhibits antimicrobial activity against Escherichia coli, suggesting its potential use in antibacterial formulations .
- Pharmaceutical Development : The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, including those targeting metabolic disorders and cancers. Its role in Suzuki-Miyaura cross-coupling reactions highlights its utility in creating complex organic molecules.
- Cosmetic Applications : Due to its antioxidant and antibacterial properties, this compound is being explored for use in cosmetic formulations aimed at improving skin health .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
